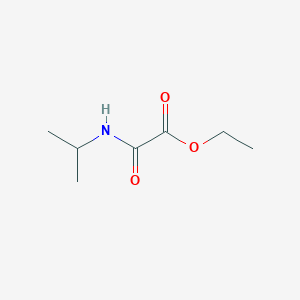

Ethyl (isopropylamino)(oxo)acetate

Description

Ethyl (isopropylamino)(oxo)acetate is an ethyl ester derivative featuring an oxoacetate backbone substituted with an isopropylamino group. Ethyl oxoacetate (synonymous with ethyl glyoxalate, CAS 924-44-7) is a key intermediate in synthesizing such compounds, as it contains a reactive aldehyde group that facilitates condensation or amidation reactions .

For instance, ethyl glyoxalate is used in synthesizing biodegradable polymers like poly(ethyl glyoxalate) and in Friedel-Crafts alkylation reactions .

Properties

IUPAC Name |

ethyl 2-oxo-2-(propan-2-ylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)6(9)8-5(2)3/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPIXOAOJUGPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl (isopropylamino)(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of isopropylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Ethyl (isopropylamino)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.

Scientific Research Applications

Ethyl (isopropylamino)(oxo)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its therapeutic potential in treating heart failure and other cardiovascular diseases by targeting GRK2.

Mechanism of Action

The mechanism of action of Ethyl (isopropylamino)(oxo)acetate involves its interaction with specific molecular targets, such as G-protein-coupled receptor kinase 2 (GRK2). By inhibiting GRK2, this compound can modulate various signaling pathways that are crucial for cellular functions. The inhibition of GRK2 can lead to reduced phosphorylation of G-protein-coupled receptors, thereby affecting downstream signaling events and potentially providing therapeutic benefits in conditions like heart failure .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of ethyl (isopropylamino)(oxo)acetate, emphasizing substituent effects on physical properties and applications:

| Compound Name | Substituents/Modifications | pKa (Predicted) | Density (g/cm³) | Key Applications/Reactivity | Reference |

|---|---|---|---|---|---|

| This compound | Isopropylamino group at oxoacetate | Not reported | Not reported | Pharmaceutical intermediates | |

| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | Fluorinated aryl group | Not reported | Not reported | Bioactive molecule synthesis | |

| Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate | Thiadiazole ring with chlorophenoxy | 5.58 ± 0.50 | 1.475 ± 0.06 | Antimicrobals, enzyme inhibitors | |

| Ethyl (4-ethoxyphenyl)aminoacetate | Ethoxy-substituted aryl group | Not reported | Not reported | Agrochemical precursors | |

| Ethyl 2-chloro-3-pyridylglyoxylate | Chloropyridyl group | Not reported | Not reported | Ligands for catalysis, drug discovery | |

| Ethyl oxamate (O-ethyl oxamate) | Amino group directly attached to oxalate | Not reported | Not reported | Enzyme inhibition (e.g., urease) |

Physicochemical Properties

Biological Activity

Ethyl (isopropylamino)(oxo)acetate is an organic compound characterized by its unique molecular structure, which includes an ethyl ester group, an isopropylamino group, and an oxoacetate moiety. This combination of functional groups contributes to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, drawing on various research findings and case studies.

- Molecular Formula : C₉H₁₅N₁O₃

- Molecular Weight : 185.22 g/mol

- Appearance : Colorless to pale yellow liquid with a sweet odor

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the amine group allows for hydrogen bonding and potential interactions with biological macromolecules, while the ester and oxo groups may facilitate nucleophilic attacks and other chemical reactions that can influence biological processes.

Hepatoprotective Effects

Research has shown that compounds similar to this compound can provide hepatoprotective benefits. For example, studies on extracts containing similar functional groups have reported reductions in liver enzyme levels in animal models subjected to hepatotoxic agents . This suggests a potential for this compound to protect liver cells from oxidative damage.

Case Studies

- Anticancer Potential : A study screening various compounds for anticancer activity identified several derivatives with significant effects on cancer cell lines. Although specific data on this compound was not highlighted, the class of compounds it belongs to has shown promise in inhibiting tumor growth in vitro .

- In Vivo Studies : In vivo assessments using similar compounds revealed improvements in metabolic parameters in diabetic models, indicating a potential therapeutic application for metabolic disorders . The modulation of enzymatic and non-enzymatic antioxidants suggests that this compound could enhance cellular defenses against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Acetate | C₄H₈O₂ | Common solvent; used in food flavoring |

| Ethyl 2-chloroacetate | C₄H₅ClO₂ | Intermediate in organic synthesis |

| Isopropylamine | C₃H₉N | Amine group; involved in hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.